Thiouric Acid-13C3 Sodium Salt Dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

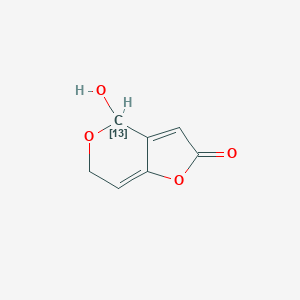

Thiouric Acid-13C3 Sodium Salt Dihydrate is a labeled metabolite of Azathioprine . It is used for research purposes and has a molecular weight of 245.17 and a molecular formula of C2(13C)3H7N4NaO4S .

Molecular Structure Analysis

The molecular formula of Thiouric Acid-13C3 Sodium Salt Dihydrate is C2(13C)3H7N4NaO4S . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), sodium (Na), oxygen (O), and sulfur (S). The presence of 13C in the formula suggests that it is a carbon-13 labeled compound.Physical And Chemical Properties Analysis

Thiouric Acid-13C3 Sodium Salt Dihydrate is a tan solid . It is soluble in DMSO and water . It has a melting point of over 300°C (dec.) .Mécanisme D'action

Safety and Hazards

Thiouric Acid-13C3 Sodium Salt Dihydrate is for research use only and not intended for diagnostic or therapeutic use . It’s considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s also suspected of causing cancer .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Thiouric Acid-13C3 Sodium Salt Dihydrate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "13C3-Urea", "Thiourea", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium carbonate", "Deionized water" ], "Reaction": [ "Step 1: Dissolve 13C3-urea and thiourea in deionized water and heat the mixture to 60-70°C.", "Step 2: Slowly add sodium hydroxide to the mixture while stirring until the pH reaches 10-11.", "Step 3: Add hydrochloric acid dropwise to the mixture until the pH reaches 6-7.", "Step 4: Add sodium nitrite to the mixture and stir for 30 minutes.", "Step 5: Add sodium carbonate to the mixture until the pH reaches 8-9.", "Step 6: Filter the mixture to remove any solids.", "Step 7: Concentrate the filtrate under reduced pressure.", "Step 8: Add deionized water to the concentrate and stir until a solid precipitate forms.", "Step 9: Filter the solid and wash with deionized water.", "Step 10: Dry the solid under reduced pressure to obtain Thiouric Acid-13C3 Sodium Salt Dihydrate." ] } | |

Numéro CAS |

1330823-16-9 |

Nom du produit |

Thiouric Acid-13C3 Sodium Salt Dihydrate |

Formule moléculaire |

C₂¹³C₃H₇N₄NaO₄S |

Poids moléculaire |

245.17 |

Synonymes |

7,9-Dihydro-6-thioxo-1H-purine-2,8(3H,6H)-dione-13C3 Sodium Salt Dihydrate; 6-Thio-uric Acid-13C3 Sodium Dihydrate; 2,8-Dihydroxy-6-mercaptopurine-13C3 Sodium Dihydrate; 6-Thiouric Acid-13C3 Sodium Dihydrate; NSC 46380-13C3; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

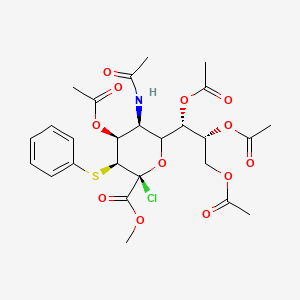

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)